5-Cyano-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazole-5-carbonitrile is a heterocyclic compound that contains a thiadiazole ring with a nitrile group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Thiadiazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of enaminones with tosylhydrazine and elemental sulfur in the presence of iodine and dimethyl sulfoxide can yield 5-acyl-1,2,3-thiadiazoles . Another method involves the use of carbodiimides and diazo compounds in a nucleophilic addition/cyclization process .
Industrial Production Methods
Industrial production methods for 1,2,3-thiadiazole-5-carbonitrile typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, dimethyl sulfoxide, tosylhydrazine, and elemental sulfur . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of 1,2,3-thiadiazole-5-carbonitrile can yield various oxidized derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
1,2,3-Thiadiazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,2,3-Thiadiazole-5-carbonitrile can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share a similar ring structure but differ in their chemical properties and reactivity.
1,2,3-Selenadiazoles: These compounds contain selenium instead of sulfur and exhibit different chemical behaviors.
Thiazoles: Thiazoles have a similar heterocyclic structure but differ in their nitrogen and sulfur atom positions.
Properties
Molecular Formula |
C3HN3S |
---|---|
Molecular Weight |
111.13 g/mol |
IUPAC Name |
thiadiazole-5-carbonitrile |
InChI |
InChI=1S/C3HN3S/c4-1-3-2-5-6-7-3/h2H |
InChI Key |
RMYKOFBFMSOHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.